The synthesis of HMN-176 involves a multi-step process that typically begins with the precursor compound HMN-214. The synthesis can be outlined as follows:
The compound is usually dissolved in dimethyl sulfoxide at a concentration of 10 mM and stored at 4°C in the dark to maintain stability before use in biological assays .
HMN-176 features a complex molecular structure characterized by:
The molecular weight of HMN-176 is approximately 317.38 g/mol, and its structure can be represented by the following chemical formula:
This structure allows HMN-176 to interact effectively with cellular components, particularly in disrupting microtubule dynamics during cell division .
HMN-176 participates in several key chemical reactions that contribute to its pharmacological effects:
These reactions illustrate how HMN-176 not only acts as a cytotoxic agent but also modulates gene expression pathways critical for drug resistance.
The mechanism of action of HMN-176 is multifaceted:
These mechanisms collectively contribute to its potential effectiveness as an anticancer agent.
HMN-176 shows promise in various scientific applications:
HMN-176 ((E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole} 1-oxide) emerged from systematic efforts to develop sulfonamide derivatives with improved anticancer properties. Early preclinical studies in the 2000s demonstrated its potent cytotoxicity against diverse human tumor cell lines, with IC50 values in the nanomolar range [7]. Unlike conventional microtubule-targeting agents (e.g., taxanes, vinca alkaloids), HMN-176 exhibited broad-spectrum activity while maintaining low cross-resistance indices (<14.3) against drug-resistant models, including cisplatin-resistant, adriamycin-resistant, and multidrug-resistant (MDR) cell lines [7] [1]. This pharmacological profile stimulated significant interest in its clinical translation. The compound progressed through preclinical validation using human tumor colony-forming assays (HTCA), where it demonstrated concentration-dependent activity across 132 primary tumor specimens. At 10 µg/ml, it achieved 71% response rates (25/35 assessable specimens), with notable efficacy in breast (75%), non-small cell lung (67%), and ovarian (57%) cancers [1] [5]. These ex vivo results positioned HMN-176 as a compelling candidate for clinical evaluation targeting solid tumors.
Table 1: Anticancer Activity of HMN-176 in Human Tumor Specimens
Tumor Type | Concentration (µg/ml) | Response Rate (%) | Assessable Specimens (n) |
---|---|---|---|
Overall | 0.1 | 32 | 34 |
Overall | 1.0 | 62 | 34 |
Overall | 10.0 | 71 | 35 |
Breast | 1.0 | 75 | 8 |
NSCLC* | 10.0 | 67 | 6 |
Ovarian | 10.0 | 57 | 7 |
*Non-small cell lung cancer [1] [5]
HMN-214 ({(E)-4-(2-(N-((4-methoxyphenyl)sulfonyl)acetamido)styryl)pyridine 1-oxide}) serves as an orally bioavailable prodrug of HMN-176, designed to overcome the poor pharmacokinetic properties of the active metabolite. Chemically, HMN-214 contains an N-acetyl modification that undergoes rapid deacetylation in vivo to generate HMN-176 [2] [6]. Pharmacokinetic studies in phase I trials revealed dose-proportional increases in the area under the curve (AUC) of HMN-176 following oral HMN-214 administration, with no accumulation observed during repeated dosing [2]. This predictable conversion enabled reliable systemic exposure to the active compound. The prodrug strategy significantly enhanced therapeutic applicability, particularly for chronic dosing regimens, as evidenced by antitumor activity in xenograft models of lung, pancreatic, and prostate cancers [6] [7]. Structural optimization focused on maintaining the bioactive (E)-stilbene configuration critical for target engagement while improving absorption characteristics.
HMN-176 disrupts mitosis through a dual mechanism centered on polo-like kinase 1 (PLK1) and centrosomal functions. As a PLK1-interacting agent, it alters the kinase’s subcellular spatial localization, preventing its recruitment to centrosomes and kinetochores [3] [4]. This inhibits PLK1-mediated phosphorylation events essential for spindle assembly, chromosome segregation, and mitotic exit. Crucially, HMN-176 acts as a first-in-class centrosome inhibitor by blocking γ-tubulin-dependent microtubule nucleation from centrosomes without affecting tubulin polymerization per se [3]. In Spisula oocyte models and human somatic cells, this led to aberrant multipolar spindles and G2/M arrest [3].
Additionally, HMN-176 modulates chemoresistance pathways by downregulating MDR1 expression through inhibition of transcription factor NF-Y binding [7]. cDNA microarray analyses revealed upregulation of tissue inhibitor of metalloproteinases (TIMP) genes in ovarian carcinoma cells (A2780 and A2780cp lines), suggesting extracellular matrix remodeling contributes to its ability to overcome drug resistance [1] [5]. These complementary actions—mitotic disruption and chemosensitization—underscore its therapeutic potential in refractory malignancies.
Table 2: Differential Gene Expression Induced by HMN-176 (0.1 µg/ml)
Cell Line | Key Upregulated Genes | Functional Consequence |
---|---|---|
A2780 (sensitive) | TIMP1, TIMP2 | Inhibition of metastasis |
A2780cp (resistant) | TIMP1, TIMP2 | Reversal of chemoresistance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7